

In-Depth Technical Guide: Crystal Structure of Mavacamten Bound to β -Cardiac Myosin

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Compound of Interest

Compound Name:	3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoic acid
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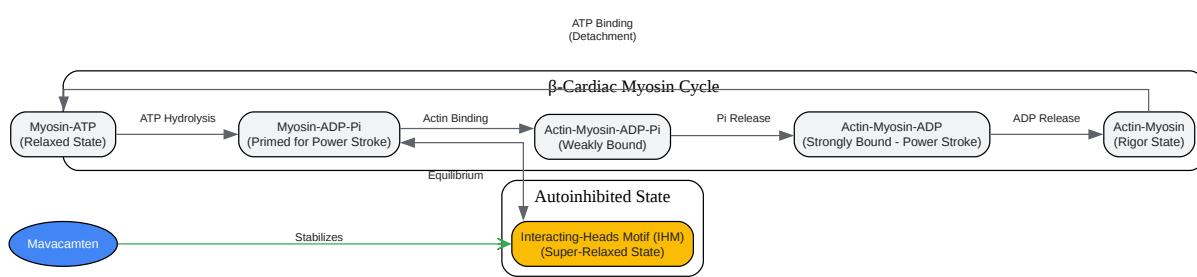
This technical guide provides a comprehensive overview of the structural basis for the therapeutic action of mavacamten, a first-in-class allosteric inhibitor of β -cardiac myosin, for the treatment of hypertrophic cardiomyopathy (HCM). By examining the high-resolution crystal and cryo-electron microscopy (cryo-EM) structures of mavacamten in complex with its target, this document aims to provide researchers, scientists, and drug development professionals with a detailed understanding of its mechanism of action, the experimental methodologies used for structure determination, and the key quantitative data that underpin our current knowledge.

Introduction: Mavacamten and Hypertrophic Cardiomyopathy

Hypertrophic cardiomyopathy is a genetic disorder characterized by the thickening of the heart muscle, which can lead to obstruction of blood flow and is a leading cause of sudden cardiac death in young people.^[1] At the molecular level, HCM is often driven by mutations in sarcomeric proteins, particularly β -cardiac myosin, the motor protein responsible for cardiac muscle contraction. These mutations often result in a hypercontractile state. Mavacamten is a selective, allosteric, and reversible inhibitor of cardiac myosin that targets the underlying pathophysiology of HCM by reducing this hypercontractility.^{[2][3]}

Mechanism of Action: Stabilizing an Autoinhibited State

Mavacamten modulates the function of β -cardiac myosin by binding to an allosteric pocket, which is distinct from the ATP and actin binding sites.^{[4][5]} This binding event stabilizes a closed, autoinhibited state of the myosin head, known as the interacting-heads motif (IHM).^{[1][6]} In this conformation, the two heads of the myosin molecule are folded back and interact with each other, preventing them from binding to actin and hydrolyzing ATP, thereby reducing the number of force-producing cross-bridges.^{[1][6]} This leads to a decrease in cardiac muscle contractility and an improvement in diastolic relaxation.^[7]



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Mavacamten's mechanism of action on the β -cardiac myosin cycle.

Structural Insights from X-ray Crystallography and Cryo-EM

The precise binding mode and conformational changes induced by mavacamten have been elucidated by X-ray crystallography and cryo-EM studies.

X-ray Crystal Structure of Mavacamten-Bound β -Cardiac Myosin S1 Fragment

The crystal structure of the bovine β -cardiac myosin S1 fragment in complex with mavacamten and ADP-BeFx (an ATP analog) was determined at a resolution of 2.61 Å.[4][5] This structure revealed that mavacamten binds to a pocket located at the interface of the converter domain and the relay helix.[4][5]

Cryo-EM Structure of Mavacamten-Bound Human β -Cardiac Heavy Meromyosin

A cryo-EM structure of human β -cardiac heavy meromyosin (HMM) in the presence of mavacamten and ADP-Pi was solved at a global resolution of 3.7 Å.[1][6][8] This structure captured the interacting-heads motif (IHM) stabilized by mavacamten, providing a detailed view of the autoinhibited state.[1][6]

Quantitative Data Summary

The following tables summarize the key quantitative data from the structural and biochemical studies of mavacamten's interaction with β -cardiac myosin.

Table 1: Crystallographic and Cryo-EM Data and Refinement Statistics

Parameter	X-ray Crystallography (PDB: 8QYQ)	Cryo-EM (PDB: 9GZ1)
Data Collection		
Resolution (Å)	2.61	3.7
Refinement		
R-work	0.178	-
R-free	0.217	-

Data from Auguin D, et al. Nat Commun. 2024 and McMillan SN, et al. bioRxiv. 2025.[1][4][5][8]

Table 2: Binding Affinity and Kinetic Parameters

Parameter	Value	Method	Reference
Binding Affinity			
EC50 (ATPase inhibition)	~0.3 μ M	Steady-state ATPase assay	[9]
Kinetic Parameters			
Rate of Pi release	Decreased	Transient kinetics	[9]
Rate of ADP release	Decreased	Transient kinetics	[7]

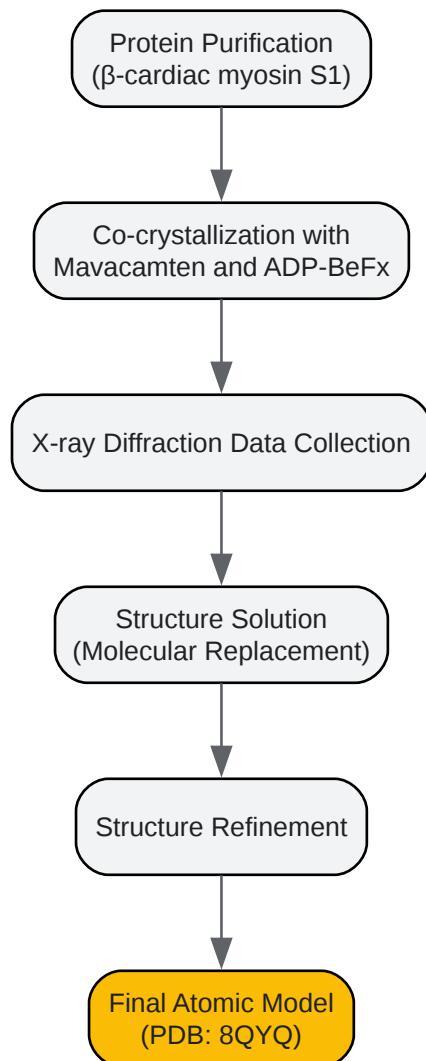
Experimental Protocols

This section details the methodologies employed in the structural determination of the mavacamten- β -cardiac myosin complex.

Protein Expression and Purification

- Constructs: For X-ray crystallography, a bovine β -cardiac myosin S1 fragment was used.[4][5] For cryo-EM, a human β -cardiac heavy meromyosin (HMM) construct was utilized.[1][8]
- Expression System: The specific expression systems (e.g., insect cells, *E. coli*) were employed for protein production.
- Purification: Standard chromatography techniques, such as affinity and size-exclusion chromatography, were used to obtain highly pure and homogeneous protein samples.

X-ray Crystallography

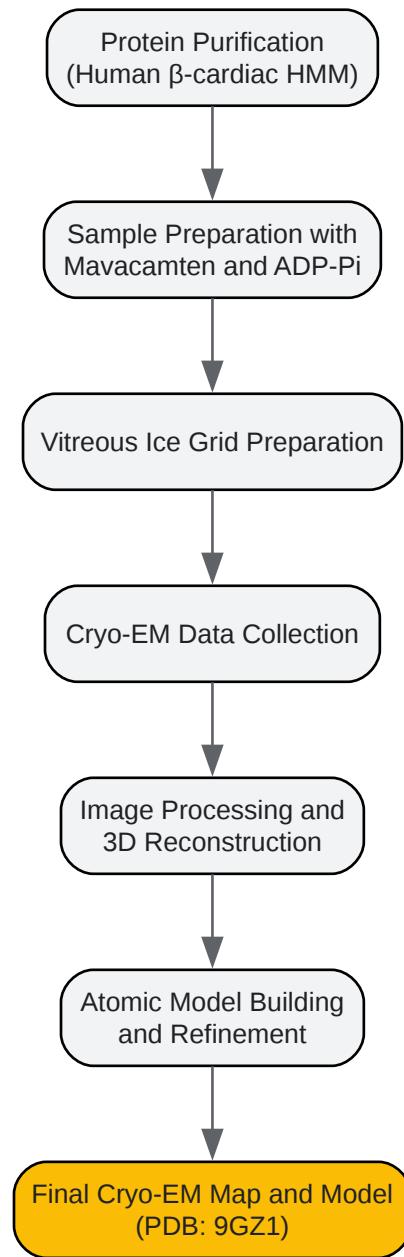


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Experimental workflow for X-ray crystallography.

- Crystallization: The purified β-cardiac myosin S1 fragment was co-crystallized with mavacamten and the ATP analog ADP-BeFx using the hanging drop vapor diffusion method. [4][5]
- Data Collection: X-ray diffraction data were collected at a synchrotron source.
- Structure Determination and Refinement: The structure was solved by molecular replacement using a previously determined myosin structure as a search model. The model was then refined against the experimental data.

Cryo-Electron Microscopy



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Experimental workflow for cryo-electron microscopy.

- Sample Preparation: The human β-cardiac HMM was incubated with mavacamten and ADP-Pi.^{[1][8]}
- Grid Preparation: The complex was applied to cryo-EM grids and vitrified by plunge-freezing in liquid ethane.

- Data Collection: Images were collected on a Titan Krios electron microscope equipped with a direct electron detector.
- Image Processing and 3D Reconstruction: Single-particle analysis techniques were used to process the images and reconstruct a 3D density map.
- Model Building and Refinement: An atomic model was built into the cryo-EM density map and refined.

Conclusion

The structural studies of mavacamten bound to β -cardiac myosin have provided invaluable insights into its inhibitory mechanism. By stabilizing the autoinhibited interacting-heads motif, mavacamten effectively reduces the number of myosin heads available for contraction, thereby addressing the hypercontractility that underlies hypertrophic cardiomyopathy. This detailed structural and quantitative understanding serves as a critical foundation for the development of next-generation cardiac myosin inhibitors and for further research into the molecular basis of heart disease.

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